

"Anticancer agent 88" chemical structure and properties

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Compound of Interest		
Compound Name:	Anticancer agent 88	
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Technical Guide: Unraveling Anticancer Agent 88

For Researchers, Scientists, and Drug Development Professionals

The term "Anticancer Agent 88" is not universally assigned to a single chemical entity. Instead, it appears to refer to several distinct investigational compounds, each with a unique chemical structure and mechanism of action. This technical guide provides an in-depth overview of the most prominently described compound, Antitumor Agent-88, a potent antimitotic and competitive inhibitor of Cytochrome P450 1A1 (CYP1A1). Additionally, this guide will briefly cover other compounds that may be associated with the "88" designation, including a series of spirooxindoles, SM-88, RC88, and PI-88, to provide a comprehensive resource.

Core Focus: Antitumor Agent-88

Antitumor Agent-88 is a novel small molecule characterized by its potent antimitotic activity, which is particularly effective in cancer cells that express the CYP1A1 enzyme.[1][2] Its mechanism of action involves the disruption of microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[2][3][4] A key feature of this agent is its role as a competitive inhibitor of CYP1A1, suggesting a targeted approach for cancers with high CYP1A1 expression.[2][3][5]

Physicochemical and Biological Properties



While the precise chemical structure of Antitumor Agent-88 is not publicly disclosed in the reviewed literature, its biological and inhibitory activities have been quantitatively characterized.

Parameter	Value	Cell Line / Enzyme	Reference(s)
IC50	3.2 nM	SK-BR-3 (Breast Carcinoma)	[1][3]
21 nM	MDA-MB-468 (Breast Carcinoma)	[1][3]	
30 nM	HT-1080 (Fibrosarcoma, CYP1A1-transfected)	[1][3]	_
200 nM	MCF-7 (Breast Carcinoma)	[1][3]	
>8600 nM	MDA-MB-231 (Breast Carcinoma, low CYP1A1)	[1][3]	
Ki	1.4 μΜ	Human CYP1A1	[2][3][5]
Cellular Effect	42% cell accumulation in G2/M phase	Not specified	[3]

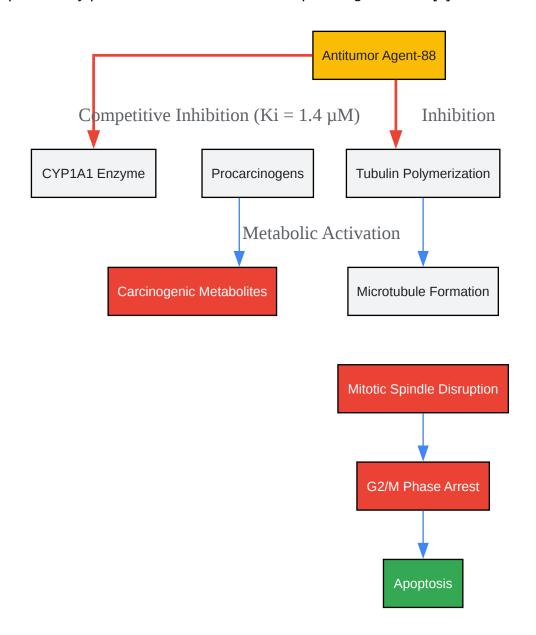
Mechanism of Action: A Dual Approach

Antitumor Agent-88's efficacy stems from a dual mechanism that combines direct cytoskeletal disruption with targeted enzyme inhibition.

- Competitive Inhibition of CYP1A1: The agent demonstrates a high affinity for the CYP1A1 enzyme, acting as a competitive inhibitor.[2] In many tumor types, CYP1A1 is overexpressed and can contribute to the metabolic activation of procarcinogens. By inhibiting this enzyme, Antitumor Agent-88 may prevent the formation of carcinogenic metabolites and sensitize cancer cells to its primary cytotoxic effect.[6]
- Antimitotic Activity: The compound disrupts the formation of the microtubule and cytoskeleton.[2][3] This interference with microtubule dynamics prevents the proper



formation of the mitotic spindle during cell division, leading to an arrest of the cell cycle in the G2/M phase.[3][5] Prolonged arrest at this checkpoint ultimately triggers apoptosis. This effect is particularly pronounced in cancer cells expressing CYP1A1.[1]



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Mechanism of Action for Antitumor Agent-88.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize Antitumor Agent-88.



1. Cell Culture and Maintenance

- Cell Lines: MDA-MB-468, SK-BR-3, MCF-7, MDA-MB-231 (human breast cancer), and HT-1080 (fibrosarcoma, wild-type and CYP1A1-transfected) are commonly used.[1]
- Media: Cells are typically cultured in DMEM or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 μg/mL streptomycin.
- Conditions: Cultures are maintained in a humidified incubator at 37°C with 5% CO₂.[1]
- 2. In Vitro Cytotoxicity Assay (IC₅₀ Determination) This assay determines the concentration of the agent that inhibits cell growth by 50%.
- Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
- Treatment: The following day, cells are treated with a serial dilution of Antitumor Agent-88 for 48 hours.
- Quantification: Cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a similar colorimetric assay. The absorbance is read using a microplate reader.
- Analysis: The IC₅₀ values are calculated by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
- 3. CYP1A1 Inhibition Assay (K_i Determination) This assay measures the inhibitory constant (K_i) of the agent against the CYP1A1 enzyme.
- Enzyme Source: Recombinant human CYP1A1 or human liver microsomes are used as the enzyme source.
- Substrate: A fluorogenic or chromogenic substrate for CYP1A1 (e.g., 7-ethoxyresorufin) is used.

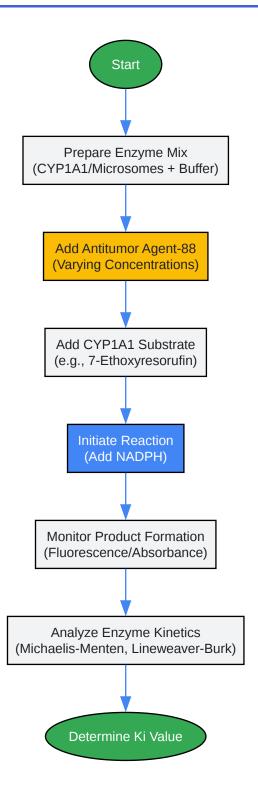






- Procedure: The reaction is initiated by adding the substrate to a mixture containing the enzyme, a NADPH-generating system, and varying concentrations of Antitumor Agent-88.
- Measurement: The rate of product formation is monitored over time using a fluorescence or absorbance plate reader.
- Analysis: The K_i value is determined by analyzing the enzyme kinetics at different substrate and inhibitor concentrations, typically using Michaelis-Menten and Lineweaver-Burk plots.[6]





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Workflow for CYP1A1 Inhibition Assay.

Other Potential "Anticancer Agent 88" Candidates Spirooxindoles



A 2022 study in ACS Omega describes the synthesis and cytotoxic evaluation of a series of new spirooxindoles.[7][8] While the study does not explicitly name any compound "**Anticancer agent 88**," a commercial vendor markets one of the compounds from this series under that name. The paper highlights several compounds with significant activity against breast (MCF-7) and liver (HepG2) cancer cell lines, notably compounds 6d, 6f, and 6j.[7] For instance, compound 6d showed an IC₅₀ of 4.3 μM against MCF-7 cells and 6.9 μM against HepG2 cells. [7][8]

SM-88 (Racemetyrosine)

SM-88 is an oral, multi-component therapy designed to target the metabolic vulnerabilities of cancer cells.[9] It is not a single agent but a combination of:

- Racemetyrosine: A dysfunctional tyrosine analog that disrupts protein synthesis in cancer cells.[9][10]
- Methoxsalen, Phenytoin, and Sirolimus: Three agents that help increase the uptake of racemetyrosine and induce oxidative stress in cancer cells.[10] SM-88 has shown encouraging results in clinical trials for advanced pancreatic cancer.[1]

RC88 (Misitatug Blivedotin)

RC88 is a sophisticated antibody-drug conjugate (ADC) that targets mesothelin, a protein overexpressed on the surface of various tumor cells.[11][12][13] Its structure consists of:

- · An anti-mesothelin antibody.
- A cleavable linker.
- The cytotoxic payload monomethyl auristatin E (MMAE), a potent microtubule inhibitor.[11]
 [13] The FDA has granted Fast Track Designation to RC88 for the treatment of platinum-resistant ovarian cancer.[12]

PI-88 (Muparfostat)

PI-88 is an experimental drug that is a complex mixture of highly sulfated oligosaccharides.[14] [15] Its anticancer properties are attributed to the inhibition of heparanase, an enzyme involved



in metastasis and angiogenesis.[16] PI-88 has been investigated in clinical trials for various cancers, including non-small-cell lung cancer.[17]

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